6-(Benzyloxy)quinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMRLBJXSUNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656139 | |
| Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847577-89-3 | |
| Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Benzyloxy Quinolin 4 Ol and Its Analogs
Established Synthetic Pathways for Quinoline-4-ol Core Structures
The construction of the quinoline-4-ol nucleus is a well-trodden path in organic synthesis, with several named reactions and strategies developed over the years. These methods provide a versatile toolkit for accessing a wide array of substituted quinolin-4-ol derivatives.
Modified Conrad-Limpach Reactions
The Conrad-Limpach reaction stands as a cornerstone for the synthesis of 4-hydroxyquinolines. nih.govwikipedia.org This classical method involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, which upon thermal cyclization, yields the desired quinolin-4-ol. nih.gov The reaction mechanism initiates with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a tetrahedral intermediate. Subsequent protonation and dehydration steps form the Schiff base. This intermediate then undergoes a crucial electrocyclic ring-closing reaction at high temperatures, typically around 250 °C, followed by elimination of an alcohol and tautomerization to afford the stable 4-hydroxyquinoline (B1666331) product. nih.gov
Early iterations of this reaction were often performed without a solvent, resulting in moderate yields. nih.gov However, it was later discovered that the use of an inert, high-boiling solvent, such as mineral oil or diphenyl ether, could significantly increase the yield of the cyclization step to as high as 95% in many cases. nih.govwikipedia.org The choice of solvent is critical as it must facilitate the high temperatures required to overcome the energy barrier of the annulation step. wikipedia.org
A key consideration in the Conrad-Limpach synthesis is the regioselectivity when using unsymmetrical β-ketoesters. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-quinolone isomer. Conversely, under thermodynamic control (higher temperatures, around 140 °C), the reaction can proceed via attack at the ester group, leading to the formation of a 2-hydroxyquinoline, a variation known as the Knorr quinoline (B57606) synthesis. nih.gov
Cyclization Reactions and Heterocyclic Annulations
Beyond the Conrad-Limpach approach, a variety of other cyclization and annulation strategies have been developed for the synthesis of the quinoline-4-ol core. These methods often offer milder reaction conditions or access to different substitution patterns.
One notable method is the electrophilic cyclization of N-(2-alkynyl)anilines. This strategy utilizes various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce a 6-endo-dig cyclization, affording 3-halo-substituted quinolines in moderate to good yields. nih.gov This approach is valuable for introducing functionality at the 3-position of the quinoline ring.
Palladium-catalyzed carbonylation reactions have also emerged as a powerful tool for quinolin-4-one synthesis. These reactions typically employ carbon monoxide as a carbonyl source and can proceed via the coupling of 2-iodoanilines with terminal acetylenes. mdpi.com Additionally, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the synthesis of quinolin-4-ones, showcasing the versatility of modern organocatalysis in heterocyclic chemistry. mdpi.com
Multicomponent Cascade Syntheses for Quinoline Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like quinolines in a single synthetic operation. These reactions combine three or more starting materials in a cascade sequence, avoiding the isolation of intermediates.
The Doebner reaction, for instance, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov This method is particularly useful for synthesizing quinolines with substitution at the 4-position. While traditionally challenging for anilines bearing electron-withdrawing groups, recent modifications have expanded the scope of this reaction. nih.gov
Targeted Synthesis of 6-(Benzyloxy)quinolin-4-ol
The synthesis of the specifically substituted this compound leverages the foundational principles of the Conrad-Limpach reaction, requiring careful selection of precursors and optimization of the reaction conditions to ensure a successful outcome.
Precursor Selection and Strategic Chemical Transformations
The primary precursors for the synthesis of this compound via the Conrad-Limpach pathway are 4-(benzyloxy)aniline (B124853) and a suitable β-ketoester, typically ethyl acetoacetate.
Synthesis of 4-(Benzyloxy)aniline: This key starting material is generally prepared from 4-aminophenol (B1666318). The synthesis involves the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is commonly achieved by reacting 4-aminophenol with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or ethanol.
The core transformation for assembling the this compound scaffold involves two key steps:
Condensation: The reaction of 4-(benzyloxy)aniline with ethyl acetoacetate. The amino group of the aniline attacks the electrophilic keto-carbon of the ethyl acetoacetate, leading to the formation of the intermediate, ethyl 3-((4-(benzyloxy)phenyl)amino)but-2-enoate. This step is often catalyzed by a small amount of acid.
Thermal Cyclization: The crucial ring-closing step is achieved by heating the intermediate enamine at high temperatures. This intramolecular cyclization results in the formation of the quinolin-4-ol ring system with the elimination of ethanol.
| Step | Reactants | Product | Description |
| 1 | 4-(Benzyloxy)aniline + Ethyl acetoacetate | Ethyl 3-((4-(benzyloxy)phenyl)amino)but-2-enoate | Condensation reaction to form the enamine intermediate. |
| 2 | Ethyl 3-((4-(benzyloxy)phenyl)amino)but-2-enoate | 6-(Benzyloxy)-2-methylquinolin-4-ol | High-temperature thermal cyclization to form the final quinolin-4-ol product. |
Optimization of Reaction Conditions for Chemical Yield and Regioselectivity
The efficiency of the Conrad-Limpach synthesis of this compound is highly dependent on the reaction conditions, particularly for the thermal cyclization step.
Temperature: As established in the general Conrad-Limpach methodology, high temperatures are essential for the cyclization to occur. Temperatures in the range of 250 °C are typically required to promote the electrocyclic ring closure. nih.gov Insufficient temperature will result in low or no yield of the desired quinolin-4-ol.
Solvent: The choice of solvent plays a pivotal role in achieving high yields. High-boiling, inert solvents are preferred to maintain the necessary reaction temperature and to facilitate a homogeneous reaction mixture. Studies on analogous systems have shown that solvents with boiling points above 250 °C generally provide the best results. wikipedia.org
| Solvent | Boiling Point (°C) | General Effect on Yield |
| Mineral Oil | > 275 | Often leads to high yields but can be inconvenient to handle. |
| Diphenyl Ether | 259 | A common and effective solvent, though it has an odor and is solid at room temperature. |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl, offering the advantage of being a liquid at room temperature. |
| Alkyl Benzoates | Variable | Yields tend to increase with the boiling point of the alkyl benzoate. |
Catalyst: While the condensation step can be acid-catalyzed, the thermal cyclization is primarily driven by heat. The use of a catalytic amount of a strong acid like sulfuric acid can facilitate the initial enamine formation. wikipedia.org
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve good yields and high purity of the final product. The regioselectivity is generally well-controlled in this specific case, leading to the desired 4-hydroxyquinoline isomer due to the nature of the Conrad-Limpach reaction conditions.
Synthetic Routes to Key this compound Derivatives and Hybrid Architectures
The synthesis of this compound derivatives is often achieved through multi-step sequences that allow for precise control over the substitution pattern of the quinoline ring. Key strategies involve either the early-stage introduction of the benzyloxy group onto a precursor that is later cyclized, or the late-stage functionalization of a pre-formed quinolin-6-ol core.
Strategies for Introducing the Benzyloxy Moiety at Position 6
The introduction of the benzyloxy group at the C6 position of the quinoline ring is a critical step in the synthesis of the target compound and its analogs. This is typically accomplished via two main pathways: nucleophilic substitution on a quinolin-6-ol precursor or by constructing the quinoline ring from an aniline derivative that already contains the benzyloxy moiety.
One of the most direct methods is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. For instance, quinolin-6-ol can be treated with a base like sodium hydroxide to generate the corresponding phenoxide, which is then reacted with a substituted or unsubstituted benzyl bromide to yield the desired 6-(benzyloxy)quinoline (B3432937) derivative. nih.gov This method is versatile, allowing for the introduction of various substituted benzyl groups by simply changing the benzyl halide reagent.
Alternatively, the quinolin-4-one core can be constructed using classic cyclization reactions, such as the Gould-Jacobs or Conrad-Limpach synthesis, starting from an appropriately substituted aniline. mdpi.comnih.gov In this approach, a starting material like p-benzyloxyaniline undergoes condensation with a suitable three-carbon unit, such as diethyl ethoxymethylenemalonate in the Gould-Jacobs reaction. The resulting intermediate is then cyclized under thermal conditions to form the substituted quinolin-4-one ring system, which inherently contains the benzyloxy group at the C6 position. nih.gov
Table 1: Key Strategies for C6-Benzyloxy Group Introduction
| Method | Precursor | Reagents | Key Transformation |
|---|---|---|---|
| Williamson Ether Synthesis | Quinolin-6-ol | 1. Base (e.g., NaOH) 2. Benzyl halide (e.g., BnBr) | O-alkylation |
| Gould-Jacobs Reaction | p-Benzyloxyaniline | Diethyl ethoxymethylenemalonate | Annulation/Cyclization |
Derivatization at Other Positions of the Quinoline Ring (e.g., C2, C3, C7)
Once the this compound scaffold is in place, further structural diversity can be achieved by modifying other positions on the quinoline ring. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have become powerful tools for regioselective derivatization. nih.gov
The C2 position of the quinoline ring is often susceptible to functionalization due to electronic factors and the directing effect of the ring nitrogen. nih.gov For example, electroreductive cross-coupling reactions have been reported for 4-quinolones, allowing for the introduction of diarylhydroxymethyl groups at the C2 position by reacting with benzophenones. acs.org
The C3 position can also be targeted. Palladium-catalyzed C3-alkenylation of quinolines has been achieved using various olefins in the presence of a suitable ligand, such as 1,10-phenanthroline, and an oxidant. nih.gov While less common, functionalization at the C7 position can be achieved, often requiring more complex, multi-step synthetic sequences or specific directing group strategies to achieve regioselectivity.
These derivatization reactions significantly expand the library of accessible compounds, allowing for fine-tuning of molecular properties.
Table 2: Examples of Quinoline Ring Derivatization
| Position | Reaction Type | Catalyst/Reagents | Typical Group Introduced |
|---|---|---|---|
| C2 | Electroreductive Coupling | Electric current, Benzophenones | Diarylhydroxymethyl |
| C3 | C-H Alkenylation | Pd(OAc)₂, 1,10-phenanthroline, Olefin | Alkenyl |
Preparation of Hybrid Compounds Incorporating this compound Fragments or Related Scaffolds
The this compound scaffold can serve as a building block for the synthesis of more complex hybrid molecules, where it is fused or linked to other pharmacologically relevant moieties. This approach aims to create multifunctional molecules with potentially novel or enhanced activities.
One prominent strategy involves the annulation of an additional heterocyclic ring onto the quinoline core. For example, pyrimido[4,5-b]quinolines that incorporate a benzyloxy substituent have been synthesized through one-pot, multi-component condensation reactions. semanticscholar.org These reactions typically involve a benzyloxy-substituted benzaldehyde, which acts as a precursor to the quinoline's benzene (B151609) ring, condensed with reagents like 6-amino-1,3-dimethyluracil (B104193) and dimedone to build the fused pyrimidine (B1678525) and dihydropyridine (B1217469) rings, respectively. semanticscholar.org
Another approach to creating hybrid architectures involves linking the quinoline unit to another molecular scaffold via a linker. This has been demonstrated in the synthesis of 1,4-quinone-quinoline hybrids, where a quinoline derivative is connected to a quinone moiety through an oxygen atom. nih.gov This type of condensation reaction, often facilitated by a base like potassium carbonate, can be adapted to link a this compound fragment to various other chemical entities, providing a modular route to diverse and complex molecular structures. nih.gov
Table 3: Approaches to Hybrid Compound Synthesis
| Hybrid Structure Type | Synthetic Strategy | Key Precursors |
|---|---|---|
| Fused Heterocycles (e.g., Pyrimido[4,5-b]quinolines) | Multi-component Condensation | Benzyloxy benzaldehyde, Aminouracil, Dimedone |
Pharmacological Profiles of 6 Benzyloxy Quinolin 4 Ol Derivatives
Antineoplastic Activity and Cellular Growth Modulation
Derivatives of the quinolinone skeleton, a close structural relative of quinolin-4-ol, have been identified as a promising source for the development of novel anticancer drugs. mostwiedzy.plarabjchem.orgscirp.org These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis. arabjchem.orgekb.eg
Anticancer Efficacy Across Diverse Cancer Cell Lines
A number of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have demonstrated significant potency against a panel of human cancer cell lines. nih.govnih.gov In one study, several compounds exhibited high potency with IC50 values less than 1 μM against HL-60 (leukemia), Hep3B (hepatoma), H460 (non-small-cell lung carcinoma), and COLO 205 (colorectal adenocarcinoma) cells. nih.govnih.gov Notably, these compounds showed selectivity, as they did not affect the viability of normal human Detroit 551 skin fibroblast cells at concentrations up to 50 μM. nih.govnih.gov
One particular derivative, compound 11e from the study, displayed nanomolar potency against the COLO 205 cancer cell line. nih.gov Further evaluation of selected compounds against the National Cancer Institute's 60 human cancer cell line panel confirmed their broad-spectrum anticancer activity. nih.gov The antiproliferative activities of these compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after a 48-hour treatment period. nih.gov
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7e | HL-60 | < 1 |
| 8e | Hep3B | < 1 |
| 9b | H460 | < 1 |
| 9c | COLO 205 | < 1 |
| 9e | HL-60 | < 1 |
| 10c | Hep3B | < 1 |
| 10e | H460 | < 1 |
| 11c | COLO 205 | < 1 |
| 11e | COLO 205 | Nanomolar potency |
Antiproliferative Effects and Induction of Apoptosis Pathways
The anticancer activity of quinoline (B57606) and quinolinone derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. mostwiedzy.plnih.gov Mechanistic studies have revealed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. mostwiedzy.pl
For instance, detailed investigations into the mechanism of action of compound 11e revealed that it disrupts microtubule assembly, leading to a G2/M phase cell cycle arrest and the induction of polyploidy. nih.gov This disruption ultimately triggers apoptosis through both the intrinsic and extrinsic signaling pathways. nih.gov The induction of apoptosis was confirmed by Hoechst 33258 and Annexin V-FITC/PI staining assays. nih.gov Furthermore, the involvement of apoptosis-related proteins was demonstrated through Western blotting, which showed effects on active caspases-3, -8, and -9, procaspases-3, -8, and -9, PARP, Bid, Bcl-xL, and Bcl-2. nih.gov The activation of JNK may also play a role in TRAIL-induced apoptosis in COLO 205 cells. nih.gov
Inhibition of Angiogenesis and Cellular Migration
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Quinolinone derivatives have been shown to possess anti-angiogenic properties. researchgate.net Certain quinolinone derivatives effectively suppressed VEGF-induced migration and invasion of Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net These compounds also demonstrated potent inhibitory effects in the Matrigel tube formation assay. researchgate.net
The underlying mechanism for this anti-angiogenic activity involves the inhibition of the VEGF-induced VEGFR2 signaling pathway. researchgate.net It was found that specific quinolinone compounds can directly bind to the vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting the downstream signaling pathways, such as PI3K/Akt, that are crucial for angiogenesis. researchgate.net
Antiviral Potency
In addition to their anticancer properties, quinoline-based structures have been explored for their potential to combat viral infections.
Hepatitis C Virus (HCV) NS5B Inhibition Studies
The Hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication and a key target for the development of anti-HCV drugs. nih.gov The NS5B enzyme is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the synthesis of the viral genome. nih.gov Its lack of a functional counterpart in mammalian cells makes it an attractive target for selective antiviral therapy. nih.gov Quinoline derivatives are among the various classes of compounds that have been investigated as potential inhibitors of HCV NS5B. nih.gov Non-nucleoside inhibitors (NNIs) of NS5B can bind to allosteric sites on the enzyme, leading to a conformational change in the active site that ultimately halts RNA replication. nih.gov
Human Immunodeficiency Virus (HIV) Reverse Transcriptase Inhibition Investigations
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a critical component in the viral life cycle, responsible for converting the viral RNA genome into DNA. mdpi.com HIV RT has two main enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. mdpi.com While numerous drugs target the polymerase function, the RNase H active site remains a largely untapped target for antiretroviral therapy. mdpi.com
Novel quinolinone derivatives have been rationally designed as non-diketo acid selective RNase H inhibitors (RHIs). nih.gov In one study, several newly synthesized quinolinones were active against RNase H, with some compounds exhibiting IC50 values in the low micromolar range. nih.govacs.org The most active compounds in this series were 4o and 5o , with comparable IC50 values of approximately 1.5 μM. nih.govacs.org These quinolinonyl derivatives were designed to retain a chelating unit capable of binding to the metal ions in the catalytic site of the RNase H domain. acs.org
Antimicrobial Efficacy
Antitubercular Activity against Mycobacterium tuberculosis
The search for novel antitubercular agents is a global health priority. While direct studies on 6-(benzyloxy)quinolin-4-ol are limited, research on structurally related quinolines and quinolones highlights the potential of this chemical space. For instance, a series of 4-anilinoquinolines were investigated, and it was noted that the presence of a 4-benzyloxy aniline (B41778) substituent might be crucial for activity against Mycobacterium tuberculosis (Mtb). biorxiv.org This suggests that the benzyloxy moiety can contribute significantly to the antimycobacterial effect.
In a related study, novel 6-nitro-1-benzylquinolone-based compounds were synthesized and evaluated for their antibacterial activities. One compound, in particular, demonstrated potent and selective activity against M. tuberculosis with a minimum inhibitory concentration (MIC90) of less than 0.24 µM. nih.gov This finding underscores the importance of substitutions at the 6-position of the quinoline ring in conferring antitubercular properties.
Furthermore, a study focused on 4-anilinoquinolines and 4-anilinoquinazolines identified 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine as a potent inhibitor of Mtb, with a minimum inhibitory concentration (MIC99) value of 1.25-2.5 µM. biorxiv.org The presence of a substituted benzyloxy group in this active compound further supports the potential of benzyloxy-containing quinoline derivatives as a promising class of antitubercular agents.
Table 1: Antitubercular Activity of Related Quinoline Derivatives
| Compound | Target/Strain | Activity (MIC) |
|---|---|---|
| 6-Nitro-1-benzylquinolone derivative | Mycobacterium tuberculosis | < 0.24 µM (MIC90) nih.gov |
Antifungal Spectrum and Mechanism of Action
Research on 6-hydroxycinnolines, which share a bicyclic heterocyclic core with quinolines, revealed potent antifungal activity against various Candida and Aspergillus species. nih.gov This indicates that hydroxyl substitutions on the benzene (B151609) ring of such scaffolds can be beneficial for antifungal action, a feature shared by the target compound of this article. The mechanism of antifungal action for many quinoline derivatives is believed to involve the chelation of metal ions essential for fungal enzyme function, leading to the disruption of cellular processes.
Antibacterial Properties Against Various Strains
The antibacterial potential of quinoline-based compounds is well-established. nih.govnih.govscienceopen.com The core structure is present in several clinically used antibiotics. While specific studies on this compound are scarce, research on related 8-hydroxyquinoline derivatives has shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, newly synthesized 8-hydroxyquinoline derivatives exhibited superior antibacterial activity compared to the standard antibiotic Penicillin G. nih.gov
The antibacterial efficacy of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The nature and position of substituents on the quinoline ring play a significant role in determining the spectrum and potency of antibacterial activity. For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence the biological activity. scienceopen.com
Antiprotozoal Investigations
Antimalarial Activity Against Plasmodium Species and Resistant Strains
The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. mdpi.comnih.gov The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.
While direct evaluation of this compound for antimalarial activity is not widely reported, the extensive research on other quinoline derivatives provides a strong rationale for its investigation. Structure-activity relationship (SAR) studies on 4-aminoquinolines have shown that modifications at various positions of the quinoline ring can overcome drug resistance. nih.gov Hybrid molecules incorporating the 4-aminoquinoline scaffold with other pharmacophores have also shown significant antiplasmodial activities against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov One such hybrid, 4b, demonstrated an EC50 of 0.0130 µM against the 3D7 strain and 0.02 µM against the K1 strain. nih.gov
Table 2: Antimalarial Activity of a Hybrid 4-Aminoquinoline Derivative
| Compound | P. falciparum Strain | Activity (EC50) |
|---|---|---|
| Hybrid 4b | 3D7 (sensitive) | 0.0130 ± 0.0002 µM nih.gov |
Antileishmanial Activity Profiles
Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Quinoline derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.govresearchgate.net Although specific data for this compound is limited, studies on other quinoline derivatives have shown potent activity against Leishmania species.
For instance, a new fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was evaluated for its in vitro antileishmanial action against Leishmania infantum and Leishmania amazonensis. nih.gov The compound was effective against both promastigote and amastigote forms of the parasites and demonstrated a high selectivity index. nih.gov Another study on 8-hydroxyquinoline showed it to be a potent inhibitor of Leishmania martiniquensis multiplication. nih.gov These findings suggest that the quinoline scaffold is a valuable template for the design of novel antileishmanial agents.
Research into cinnamic acid derivatives has also shown antileishmanial potential. One derivative, N-(4-isopropylbenzyl)cinnamamide, was identified as a potent antileishmanial agent with an IC50 of 33.71 µM and a high selectivity index. mdpi.com
Table 3: Antileishmanial Activity of a Fluoroquinoline Derivative
| Compound | Parasite Species | Form | Selectivity Index (SI) |
|---|---|---|---|
| GF1061 | Leishmania infantum | Promastigotes | 38.7 nih.gov |
| GF1061 | Leishmania infantum | Amastigotes | 45.0 nih.gov |
| GF1061 | Leishmania amazonensis | Promastigotes | 42.7 nih.gov |
Other Emerging Biological Activities and Therapeutic Explorations
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Beyond their well-established roles, emerging research is continuously uncovering new therapeutic avenues for these versatile compounds. This section delves into the nascent biological activities and therapeutic explorations of this compound and its analogs, focusing on their potential in enzyme inhibition, antiviral, neuroprotective, and cardioprotective applications.
A significant area of emerging research for benzyloxy-substituted quinolines is their activity as kinase inhibitors, particularly in the context of cancer therapy. The c-Met receptor tyrosine kinase, for instance, is a key target in oncology due to its role in tumor growth, metastasis, and angiogenesis.
In a notable study, a series of 6-benzyloxyquinoline derivatives were designed and synthesized as selective inhibitors of c-Met kinase. nih.govnih.govresearchgate.netresearchgate.net The design of these compounds was informed by the co-crystal structure of a known inhibitor with c-Met, allowing for a rational, structure-based approach to drug discovery. This research identified novel quinoline derivatives with potent and selective inhibitory activity against c-Met kinase. nih.govnih.govresearchgate.netresearchgate.net The structure-activity relationship (SAR) studies conducted in this research provided valuable insights into the molecular interactions that govern the kinase selectivity of these derivatives.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Cell Line | Antiproliferative Activity (IC50) |
|---|---|---|---|---|
| 3,6-disubstituted quinoline 26 | c-Met kinase | 9.3 nM | MKN45 | 0.093 µM |
The quinoline nucleus is a common feature in a number of compounds exhibiting antiviral properties. nih.govnih.gov Research in this area is exploring the potential of quinoline derivatives against a range of viruses. While specific studies on this compound are limited, the broader class of quinoline derivatives has shown promise. For instance, certain quinoline derivatives have been identified as potential inhibitors of HIV-1 reverse transcriptase and integrase. nih.gov Other studies have highlighted the activity of quinoline derivatives against the Zika virus and other flaviviruses. nih.gov The development of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives as CSNK2A inhibitors has also demonstrated antiviral activity against Mouse Hepatitis Virus (MHV). mdpi.com
| Compound Class | Viral Target | Reported Activity |
|---|---|---|
| Diarylpyrazolyl-substituted quinoline | Dengue virus (DENV-2) | IC50 = 0.81 µM |
| 5-benzylamino-substituted pyrimido[4,5-c]quinolines | Mouse Hepatitis Virus (MHV) | IC50 = 10–20 µM |
Neurodegenerative diseases represent a significant challenge in modern medicine, and there is a pressing need for novel therapeutic agents. Kynurenic acid, a metabolite of tryptophan with a 4-hydroxyquinolin-2-carboxylic acid structure, is a well-known endogenous neuroprotectant. semanticscholar.org This has spurred interest in the neuroprotective potential of other quinoline derivatives. While direct experimental studies on the neuroprotective effects of this compound are not yet prevalent, the structural similarity to neuroactive compounds suggests this as a promising area for future investigation. Research on other quinoline-containing compounds has shown potential in models of neurodegenerative diseases. elsevierpure.comnih.gov For example, certain benzoquinone derivatives have demonstrated neuroprotective activities by suppressing β-amyloid and P-tau production, as well as inhibiting nitric oxide production in microglia. elsevierpure.com
| Compound Class | Model | Observed Effect |
|---|---|---|
| Benzoquinone derivatives from Lysimachia vulgaris | Aβ-treated SH-SY5Y cells | Downregulated P-tau production |
| Hydroquinone | Experimental ischemic stroke model | Attenuation of blood-brain barrier disruption |
The exploration of quinoline derivatives for their cardioprotective effects is another emerging field. Doxorubicin, a potent anticancer drug, is known for its cardiotoxic side effects. acs.orgnih.gov This has led to a search for compounds that can mitigate this cardiac damage. In one study, a series of quinoline and dihydroquinoline embelin derivatives were synthesized and evaluated for their cardioprotective activity in a doxorubicin-induced cardiotoxicity model. nih.govacs.orgnih.gov Several of these derivatives demonstrated the ability to attenuate the cardiotoxic effects of doxorubicin by acting on oxidative stress and apoptosis. nih.govacs.orgnih.gov These findings suggest that the quinoline scaffold, potentially including derivatives like this compound, could be a valuable starting point for the development of new cardioprotective agents.
| Compound Class | Model | Observed Effect |
|---|---|---|
| Quinoline-embelin derivatives | Doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes | Attenuation of cardiotoxicity via reduction of oxidative stress and apoptosis |
Molecular Mechanisms of Action of 6 Benzyloxy Quinolin 4 Ol
Target Identification and Molecular Interactions in Cancer Biology
The anticancer properties of the quinoline (B57606) scaffold are attributed to its capacity to engage with various biological molecules critical for tumor growth and survival. researchgate.netnih.gov Mechanisms include the inhibition of key enzymes, disruption of structural cellular components, and modulation of signaling pathways. arabjchem.org
A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. researchgate.net
Tyrosine Kinases: Research has specifically identified 6-benzyloxyquinoline derivatives as selective and potent inhibitors of the c-Met kinase, a receptor tyrosine kinase. nih.govresearchgate.net The development of these compounds was based on the analysis of the c-Met crystal structure, allowing for a targeted molecular design. nih.govresearchgate.net The c-Met signaling pathway, when dysregulated, is implicated in tumor growth, invasion, and metastasis, making it a key therapeutic target. nih.govwikipedia.org One study identified a 3,6-disubstituted quinoline derivative that showed selective inhibition against c-Met kinase with an IC50 of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line. researchgate.netresearchgate.net
While the quinoline scaffold is broadly associated with the inhibition of various other tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and BCR-Abl, specific inhibitory data for 6-(Benzyloxy)quinolin-4-ol against DHODH Kinase, VEGFR, BCR-Abl, or the molecular chaperone HSP90 are not detailed in the available literature. arabjchem.orgresearchgate.net
Table 1: Inhibitory Activity of a 6-substituted Quinoline Derivative
| Target Kinase | Cell Line | IC50 Value |
|---|---|---|
| c-Met Kinase | - | 9.3 nM |
Topoisomerase enzymes are vital for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells. This mechanism of action has been reported for the broader class of quinoline derivatives. arabjchem.orgresearchgate.net Quinolones can stabilize the complex between the topoisomerase enzyme and DNA, which blocks the resealing of DNA strand breaks and ultimately hinders DNA replication. nih.gov However, specific studies demonstrating the direct interference of this compound with topoisomerase enzymes have not been identified.
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis. This is a known anticancer mechanism for various quinoline compounds. arabjchem.orgresearchgate.net Agents that bind to the colchicine site on tubulin, for example, can prevent microtubule assembly and are effective against a variety of cancer types. nih.govmdpi.com While this mechanism is established for the quinoline scaffold, direct evidence of this compound disrupting tubulin polymerization is not presently available in the scientific literature.
Nuclear receptors are transcription factors that regulate gene expression in response to ligand binding, controlling key physiological processes. targetmol.com The modulation of these receptors can impact cancer cell proliferation and survival. Certain 2,4-disubstituted and 6-substituted quinoline derivatives have been identified as modulators of nuclear receptors, such as the retinoic acid receptor-related orphan receptor gamma t (RORγt). arabjchem.orgnih.gov These findings indicate that the quinoline structure is a viable scaffold for targeting nuclear receptors. Nevertheless, research specifically detailing the activity of this compound on nuclear receptor responsiveness has not been reported.
Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but not in normal adult tissues. nih.govnih.gov It plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy. nih.govmdpi.com Targeting the dimerization interface of survivin can lead to its degradation and induce apoptosis in cancer cells. nih.gov Compounds based on a hydroxyquinoline scaffold have been developed as selective survivin inhibitors. nih.gov Despite this, there is no specific evidence to date that directly links this compound to the inhibition of survivin pathways.
DNA intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA structure and interfere with replication and transcription, ultimately triggering cell death. This is a mechanism of action for several anticancer drugs. researchgate.net Related heterocyclic structures, such as quinoxaline derivatives, have been reported to possess DNA intercalating properties. nih.gov Although this mechanism is plausible for planar aromatic systems like the quinoline ring, there are no specific studies confirming that this compound functions as a DNA intercalating agent.
Mechanistic Elucidation in Antiviral Action
The antiviral properties of this compound and its derivatives are attributed to their ability to inhibit crucial viral enzymes involved in replication. Detailed studies have focused on its interaction with HIV Reverse Transcriptase and HCV NS5B polymerase.
HIV Reverse Transcriptase Binding Modes
Derivatives of this compound have been identified as inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the retroviral life cycle. nih.govacs.org These compounds primarily target the ribonuclease H (RNase H) function of the RT. The RNase H active site contains a DEDD motif and two Mg²⁺ ions, which are essential for the catalytic hydrolysis of the RNA strand in the RNA/DNA hybrid during reverse transcription. mdpi.com
The binding of quinolinone-based inhibitors is driven by the chelation of the two metal cations in the RNase H active site by a hydrophobic moiety. nih.gov Molecular docking studies of similar quinolinone derivatives predict binding within the HIV-1 RT RNase H domain, with interactions involving key residues. mdpi.com While direct crystallographic data for this compound is not available, the binding mode is inferred from related compounds. For instance, a study on 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid showed that it binds to the non-nucleoside inhibitor (NNRTI) binding pocket of the RT, establishing unique interactions, such as a hydrogen bond with Tyr675 of the enzyme's chain B. nih.gov This suggests that while being a non-nucleoside inhibitor, its binding mode may differ from classical NNRTIs.
| Target Enzyme | Binding Site | Key Interactions | Inhibitory Action |
| HIV-1 Reverse Transcriptase (RT) | Ribonuclease H (RNase H) domain & NNRTI pocket | Metal ion chelation, Hydrogen bonding with key residues (e.g., Tyr675) | Inhibition of RNase H activity, Allosteric inhibition of DNA polymerase activity |
HCV NS5B Active Site Interactions and Enzyme Inhibition
The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp), is a primary target for antiviral therapy due to its central role in viral replication. nih.gov Quinolone derivatives have been identified as potent inhibitors of this enzyme. nih.gov
These compounds typically act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme, which leads to a conformational change in the active site and subsequent inhibition of RNA synthesis. nih.govnih.gov A crystal structure of a quinoline analog bound to NS5B revealed that this class of compounds binds to allosteric site-II (non-nucleoside inhibitor-site 2, NNI-2). nih.gov The interaction of HCV NS5B with the 3' end of the viral RNA is crucial for the initiation of replication. nih.gov Inhibitors like this compound are thought to interfere with this process. While the precise interactions of this compound with the NS5B active site have not been fully elucidated, studies on similar 5,6-dihydroxypyrimidine-4-carboxylic acids, which also act as active site inhibitors, provide insights into the potential pharmacophore. nih.gov
| Target Enzyme | Inhibitor Class | Binding Site | Mechanism of Inhibition |
| HCV NS5B Polymerase | Non-Nucleoside Inhibitor (NNI) | Allosteric Site-II (NNI-2) | Induces conformational change in the active site, preventing RNA synthesis initiation |
Mechanistic Insights into Antimalarial Action
The antimalarial activity of quinoline-based compounds is well-established. The mechanisms for this compound are believed to involve interference with essential parasite metabolic pathways and modulation of drug resistance transporters.
Interference with Heme Metabolism in Parasites
A primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole. During its intra-erythrocytic stage, the Plasmodium falciparum parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin (malaria pigment).
Quinoline compounds, being weak bases, accumulate in the acidic digestive vacuole of the parasite. nih.gov Here, they are thought to form a complex with heme, preventing its polymerization into hemozoin. The accumulation of the drug-heme complex leads to oxidative stress and damage to the parasite's membranes, ultimately causing cell death. nih.gov Studies on 4-aminoquinolines have demonstrated their ability to interact with heme, and this mechanism is suggested to be similar in Plasmodium spp. researchgate.net
Modulation of Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT)
The Plasmodium falciparum chloroquine resistance transporter (PfCRT) is a key protein in the development of resistance to quinoline antimalarials like chloroquine. pajols.orgplos.org Located on the membrane of the parasite's digestive vacuole, mutations in PfCRT, particularly the K76T mutation, are the primary determinant of chloroquine resistance. pajols.org These mutations enable the transporter to expel chloroquine from the digestive vacuole, reducing its concentration at the site of action. plos.orgnih.gov
While the direct interaction of this compound with PfCRT has not been extensively studied, its structural similarity to other quinolines suggests it may also be a substrate for this transporter. The efficacy of this compound against chloroquine-resistant strains would depend on its ability to either evade transport by mutated PfCRT or to inhibit the transporter's function. Some mutations in PfCRT have been shown to increase sensitivity to other quinoline antimalarials, indicating that the transporter's substrate specificity is altered. nih.gov Therefore, this compound could potentially modulate PfCRT activity, although further research is needed to confirm this.
| Antimalarial Target | Mechanism of Action | Effect on Parasite |
| Heme Metabolism | Forms a complex with free heme, preventing its polymerization into hemozoin. | Accumulation of toxic heme-drug complex, leading to oxidative stress and parasite death. |
| PfCRT | Potential substrate for and modulator of the transporter. | Efficacy may be influenced by PfCRT mutations; could potentially inhibit the transporter. |
Mechanistic Basis for Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of new antitubercular agents. nih.gov 4-Anilinoquinoline derivatives have shown promise as potent inhibitors of Mtb. nih.govbiorxiv.org
The antitubercular activity of compounds with a 4-anilinoquinoline scaffold is linked to key structural features, including the benzyloxy aniline (B41778) and the quinoline ring. nih.govbiorxiv.org While the precise molecular target within Mtb is not definitively established for this class of compounds, it is hypothesized that they may target pathogen kinases, given the structural similarities to human kinase inhibitors. nih.gov The screening of 4-anilinoquinolines has identified compounds with high potency, with some exhibiting a minimum inhibitory concentration (MIC₉₀) in the low micromolar range. nih.gov The 4-benzyloxy aniline substituent, in particular, has been suggested to be important for anti-Mtb activity. nih.gov Further structure-activity relationship studies have shown that modifications to the quinoline ring and the benzyloxy aniline moiety can significantly impact the inhibitory activity against Mtb. nih.gov
| Pathogen | Compound Scaffold | Key Structural Features for Activity | Potential Mechanism |
| Mycobacterium tuberculosis | 4-Anilinoquinoline | Benzyloxy aniline, Quinoline ring | Inhibition of essential pathogen kinases or other unidentified molecular targets. |
Investigation of Mechanisms Underlying Other Biological Activities
While the primary molecular mechanism of action identified for this compound and its derivatives is the inhibition of c-Met kinase, the broader class of quinoline compounds has been investigated for a range of other biological activities, including antimicrobial, anti-parasitic, and anti-inflammatory effects. However, specific mechanistic studies on this compound for these other potential activities are not extensively available in the current scientific literature. This section will discuss the general mechanisms of action for quinoline derivatives in these therapeutic areas, providing a basis for potential future investigations into this compound.
Antimicrobial Activity
Quinoline derivatives are a well-established class of antimicrobial agents. The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Quinolone compounds stabilize the complex formed between DNA gyrase and the cleaved DNA strand, preventing the re-ligation of the DNA and leading to a bactericidal effect.
Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of the newly replicated chromosomes, ultimately leading to cell death.
Although these are the established mechanisms for many quinolone antibiotics, specific studies to confirm whether this compound or its derivatives exert antimicrobial effects through the inhibition of these topoisomerases have not been identified.
Anti-parasitic Activity
The quinoline scaffold is central to several important anti-parasitic drugs, most notably the antimalarial agent chloroquine. The mechanism of action for quinoline-based anti-parasitic agents can vary depending on the target organism. In the context of malaria (caused by Plasmodium falciparum), the primary mechanism is thought to involve the disruption of hemoglobin detoxification in the parasite's food vacuole.
Inhibition of Heme Polymerization: The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine and other 4-aminoquinolines are believed to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of toxic free heme leads to oxidative stress and parasite death.
While this mechanism is well-documented for chloroquine and related compounds, it remains to be experimentally verified if this compound possesses anti-parasitic activity and, if so, whether it acts through a similar mechanism of heme polymerization inhibition or through other potential parasitic targets.
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties. The molecular mechanisms underlying these effects are often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Inhibition of Cyclooxygenases (COX): The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Some quinoline-based compounds have been shown to inhibit COX activity, thereby reducing prostaglandin synthesis.
Inhibition of Lipoxygenases (LOX): LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators involved in various inflammatory diseases. Inhibition of LOX pathways presents another avenue for anti-inflammatory action.
Currently, there is a lack of specific research demonstrating that this compound functions as an anti-inflammatory agent through the inhibition of COX or LOX enzymes. Future studies would be necessary to explore this potential mechanism of action.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 6 Benzyloxy Quinolin 4 Ol Derivatives
Impact of Structural Modifications on the Quinoline (B57606) Scaffold and Biological Potency
The biological profile of quinoline derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic ring system. nih.govresearchgate.net Altering these substituents can profoundly affect the compound's interaction with biological targets, thereby modulating its therapeutic potency and spectrum of activity. nih.gov
Substitutions at the 6-position of the quinoline ring are critical in determining biological potency. Studies on related quinoline derivatives have demonstrated that the presence and nature of the substituent at this position can significantly enhance activity compared to unsubstituted molecules. For instance, in antimycobacterial evaluations, unsubstituted compounds at the C6-position showed the lowest inhibitory ability. nih.gov A marked improvement in potency was observed when substituents were introduced.
The benzyloxy group, a relatively large and lipophilic moiety, plays a significant role in the interaction with molecular targets. While direct comparisons are specific to the biological target, general SAR principles for the C6-position highlight the importance of substituent properties. For example, the introduction of a chlorine atom or a methoxy (B1213986) group at the 6-position has been shown to improve activity in different series of compounds. nih.gov Specifically, compounds with a chlorine atom at C6 exhibited consistent activity regardless of other substitutions on the benzyloxy moiety itself. nih.gov The classic bioisosteric replacement of chlorine with bromine at this position has also led to some of the most effective compounds in certain series. nih.gov This suggests that electronic and steric factors at the C6 position, governed by groups like the benzyloxy moiety, are key determinants of efficacy.
| Substituent at C6 | Relative Potency (Antimycobacterial Activity) | Reference |
| Unsubstituted (H) | Lowest | nih.gov |
| Methoxy (-OCH₃) | Intermediate Improvement | nih.gov |
| Chlorine (-Cl) | Significant Improvement | nih.gov |
| Bromine (-Br) | Most Effective | nih.gov |
The functionality at the C4-position of the quinoline ring is considered essential for the biological activity of this class of compounds. In 6-(benzyloxy)quinolin-4-ol, this position is occupied by a hydroxyl (-OH) group. This group is a tautomer of the keto form, creating a 4-quinolone structure, which is a common feature in many biologically active quinolines. nih.gov
The oxygen atom at C4 is crucial for interacting with biological targets, often through hydrogen bonding. mdpi.com The 4-oxo group is frequently cited as a mandatory feature for antibacterial activity in related quinolone compounds. slideshare.netyoutube.com Any modification or replacement of this group, such as with a 4-thioxo or sulfonyl group, typically leads to a complete loss of activity. youtube.com While the parent compound is a quinolin-4-ol, its tautomeric equilibrium with the 4-oxo form means that the structural requirements identified for 4-quinolones are highly relevant. The hydroxyl group at C4 can also form a strong intramolecular hydrogen bond with an adjacent carbonyl oxygen in certain derivatives, which can influence its interaction with external targets. mdpi.com
Modifications at other positions on the quinoline scaffold also have a profound impact on the structure-activity relationship.
Position 2 (C2): This position is generally sensitive to substitution. The introduction of substituents, whether small alkyl groups or larger aryl groups, often leads to a significant reduction in biological activity. slideshare.netyoutube.com However, in some specific cases, such as for antineoplastic activity, small alkyl groups at C2 have been found to be more advantageous than aryl groups. nih.gov
Position 3 (C3): The C3 position is a critical site for modification. For antibacterial quinolones, the presence of a carboxylic acid group at this position is often essential for activity, as it facilitates penetration into the bacterial cell. nih.govyoutube.com It is also believed that the substituent at C3 should be coplanar with the quinoline ring to maintain optimal activity. nih.gov
Position 7 (C7): Substitution at the C7 position is a well-established strategy for enhancing antimicrobial potency and modulating the spectrum of activity. nih.gov This position is often responsible for direct interaction with target enzymes like topoisomerase II. nih.gov The introduction of cyclic amine moieties, such as piperazine (B1678402), N-methylpiperazine, or pyrrolidine (B122466) rings, at C7 consistently results in compounds with potent activity. slideshare.net
| Position | Favorable Substituents/Modifications | Effect on Activity | Reference |
| C2 | Generally unsubstituted | Substitution often reduces activity | slideshare.netyoutube.com |
| C3 | Carboxyl group, coplanar with the ring | Essential for antibacterial efficacy | nih.govyoutube.com |
| C7 | Piperazine, Pyrrolidine rings | Enhances antimicrobial potency | nih.govslideshare.net |
Correlation Between Molecular Descriptors and Biological Potency in QSAR Studies
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netfrontiersin.org This is achieved by correlating physicochemical properties, known as molecular descriptors, with observed potency. For quinoline derivatives, these studies help to rationalize SAR data and predict the activity of novel, unsynthesized analogs. dergipark.org.tr
Electronic properties are fundamental to how a molecule interacts with its biological target.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is related to the chemical reactivity and stability of the molecule. In QSAR studies of quinoline derivatives, these frontier molecular orbital energies have been shown to correlate with biological activity, indicating the importance of electronic interactions in the mechanism of action. dergipark.org.tr
Electronegativity and Electrophilicity: Descriptors such as electronegativity and the electrophilicity index have also been found to be significant predictors of activity. For instance, the anti-proliferative activity (pIC50) of certain quinoline series has been shown to be most dependent on the electrophilicity index and electronegativity, highlighting the role of the molecule's electron-accepting or -donating capabilities. dergipark.org.tr
Alongside electronic properties, the size, shape, and lipophilicity of a molecule are crucial for its pharmacokinetic and pharmacodynamic profiles.
Molecular Volume: This steric descriptor provides information about the size of the molecule. It changes depending on the size of the substituents attached to the quinoline core. dergipark.org.tr Proper molecular volume is necessary for a good geometric fit within the binding site of a biological target. uwec.edu
Partition Coefficients (logP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This parameter is critical for a drug's ability to cross cell membranes and reach its target. umb.edunih.gov QSAR studies have shown that molecules with higher logP values often have greater biological activity, as they can more effectively traverse cellular barriers. dergipark.org.tr However, an optimal logP value is usually required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. The introduction of various substituents to the quinoline ring directly affects the logP value; for example, adding polar groups like amines can decrease lipophilicity, while adding larger nonpolar groups increases it. dergipark.org.trnih.gov
| QSAR Parameter | Type | Significance in Drug Potency | Reference |
| HOMO-LUMO Energies | Electronic | Governs charge-transfer interactions and chemical reactivity. | dergipark.org.tr |
| Dipole Moment | Electronic | Crucial for drug-receptor binding via polar interactions. | dergipark.org.tr |
| Electronegativity | Electronic | Relates to the ability to attract electrons in a covalent bond. | dergipark.org.tr |
| Molecular Volume | Steric | Determines the geometric fit into the target's binding site. | dergipark.org.tr |
| Partition Coefficient (logP) | Lipophilic | Influences membrane permeability and transport to the target site. | dergipark.org.trnih.gov |
Development and Validation of QSAR Models for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govuniroma1.it For derivatives of this compound, the development of robust and validated QSAR models is crucial for predicting their efficacy and guiding the synthesis of new, more potent analogues. The process involves a systematic workflow encompassing data preparation, descriptor calculation, model generation, and rigorous validation. uniroma1.itsemanticscholar.org
The initial step involves curating a dataset of this compound derivatives with experimentally determined biological activities. uniroma1.it Subsequently, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, electrostatic, and quantum-chemical properties. The goal is to find a trend in these descriptor values that parallels the trend in biological activity. uniroma1.it
Various statistical and machine learning methods are employed to generate the QSAR model. These can range from linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex non-linear methods such as k-Nearest Neighbor (kNN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). uniroma1.itresearchgate.net The selection of the most relevant descriptors is a critical part of this stage to avoid overfitting and to create a model that is both simple and predictive. semanticscholar.org
The most critical phase in developing a reliable QSAR model is its validation. nih.govsemanticscholar.org Validation ensures that the model is not a result of chance correlation and possesses real predictive power for new, untested compounds. This process is typically divided into internal and external validation. nih.gov
Internal Validation: This is often performed using cross-validation techniques, with the leave-one-out (LOO) method being the most common. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's robustness. uniroma1.it Another internal validation technique is the Y-randomization test, where the biological activity data is randomly shuffled to ensure that the original model's statistical significance is not due to chance. uniroma1.it
External Validation: This is considered the most stringent test of a QSAR model's predictive capability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to accurately predict the activity of the compounds in the test set is evaluated. Key statistical metrics for external validation include the predicted correlation coefficient (R²_pred) and the coefficient of determination for the test set (r²_test). uniroma1.itmdpi.com
A well-validated QSAR model for this compound derivatives can reliably forecast the biological activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost associated with drug discovery. mdpi.com
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | A measure of the model's internal predictive ability. | > 0.5 |
| Predicted Correlation Coefficient | R²_pred or r²_test | Measures the model's predictive ability for an external test set. | > 0.6 |
Pharmacophore Modeling and Design of Optimal this compound Derivatives
Pharmacophore modeling is a cornerstone of computer-aided drug design that focuses on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govmdpi.com For this compound derivatives, this approach elucidates the key molecular interaction points required for binding to a biological target, thereby guiding the design of new molecules with enhanced affinity and efficacy. dovepress.comresearchgate.net
A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that describes the common features shared by a set of active molecules. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. slideshare.net
The process of generating a pharmacophore model for this compound derivatives can be approached in two ways:
Ligand-Based Pharmacophore Modeling: When the 3D structure of the biological target is unknown, this method is employed. slideshare.net It involves analyzing a set of active derivatives to identify common chemical features and their spatial relationships. The resulting hypothesis represents the key features responsible for their shared biological activity. dovepress.comslideshare.net
Structure-Based Pharmacophore Modeling: If the crystal structure of the target protein complexed with a ligand is available, this information can be used to directly map the key interaction points within the active site. mdpi.comslideshare.net This method provides a highly accurate blueprint of the features a ligand must possess to bind effectively.
Once a validated pharmacophore model is developed, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. researchgate.netdergipark.org.tr This allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity. Furthermore, the model provides crucial insights for optimizing existing this compound derivatives. By understanding which features are essential for activity, medicinal chemists can strategically modify the parent structure to enhance interactions with the target. For instance, the model might indicate that adding a hydrogen bond donor at a specific position or increasing the hydrophobicity in another region could lead to a significant boost in potency.
The integration of pharmacophore modeling with 3D-QSAR and molecular docking provides a powerful, multi-faceted approach to drug design. nih.govnih.gov It helps in understanding the structural requirements for activity, predicting the potency of novel designs, and refining the binding mode of ligands, ultimately accelerating the journey towards optimal this compound derivatives.
Table 2: Common Pharmacophore Features in Drug Design
| Feature | Description | Potential Role on Quinoline Scaffold |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N, O atoms). | The nitrogen in the quinoline ring and the oxygen atoms in the hydroxyl and benzyloxy groups. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., -OH, -NH). | The hydroxyl group at the 4-position. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The quinoline ring system and the benzyl (B1604629) ring. |
| Hydrophobic Feature (HY) | A non-polar group that can engage in hydrophobic interactions. | The benzyloxy phenyl group and the quinoline bicyclic structure. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The quinoline nitrogen, if protonated. |
Computational Chemistry Applications in the Study of 6 Benzyloxy Quinolin 4 Ol
Molecular Docking Studies for Ligand-Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 6-(Benzyloxy)quinolin-4-ol, and a protein target of known three-dimensional structure. researchgate.netnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their energetic favorability. researchgate.netajol.info For quinoline-based derivatives, docking studies have been effectively used to assess their inhibitory potential against various cancer-related proteins. researchgate.netredalyc.org
The primary output of a molecular docking simulation is the binding mode or "pose" of the ligand within the receptor's active site. Analysis of this pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition and binding affinity. nih.gov For a molecule like this compound, key interactions would be identified between its functional groups (the quinolinol core, the benzyloxy substituent) and the amino acid residues of the target protein.
Common types of interactions analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the quinolinol) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., Serine, Threonine, Aspartate). ajol.infonih.gov
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the benzene (B151609) and quinoline (B57606) rings) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine). nih.govbiorxiv.org
Pi-Interactions: These include Pi-Pi stacking, Pi-Pi T-shaped, and Pi-Alkyl interactions involving the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the protein. ajol.info
Van der Waals Forces: These are general attractive or repulsive forces between molecules and are significant in ensuring a snug fit of the ligand within the binding pocket. researchgate.net
| Interaction Type | Potential Functional Group on this compound | Potential Interacting Amino Acid Residue | Significance |
|---|---|---|---|
| Hydrogen Bond | -OH (hydroxyl), Quinoline Nitrogen | Ser, Thr, Asp, Glu, His, Lys | Provides specificity and directionality to binding. |
| Hydrophobic Interaction | Benzene Ring, Quinoline Core | Leu, Ile, Val, Ala, Phe | Contributes significantly to binding affinity by displacing water. |
| Pi-Pi Stacking/T-shaped | Benzene Ring, Quinoline Core | Phe, Tyr, Trp, His | Stabilizes the complex through aromatic ring interactions. |
| Pi-Alkyl | Benzene Ring, Quinoline Core | Val, Leu, Ile, Ala | A form of hydrophobic interaction involving an aromatic ring and an alkyl group. |
By analyzing the binding mode, molecular docking helps identify the specific amino acid residues that are critical for the interaction. nih.gov These key residues, often termed "hotspots," are those that contribute most significantly to the binding energy of the complex. nih.govresearchgate.net Hotspots are typically residues that form strong interactions, such as hydrogen bonds or extensive hydrophobic contacts, with the ligand. nih.gov Identifying these residues is vital for understanding the mechanism of inhibition and for guiding site-directed mutagenesis experiments to validate the predicted binding mode. nih.govresearchgate.net In the context of this compound, docking could reveal, for example, that a specific glutamic acid residue forms a crucial hydrogen bond with the 4-ol group, or that a phenylalanine residue provides a strong Pi-Pi stacking interaction with the benzyloxy ring, marking them as hotspots for the interaction.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgjmchemsci.com It is a widely used tool in computational chemistry to determine molecular properties like geometry, vibrational frequencies, and electronic characteristics with high accuracy. scirp.orgdergipark.org.tr For quinoline and its derivatives, DFT calculations have been successfully employed to study structural parameters, orbital interactions, and spectroscopic properties. scirp.orgrsc.orgresearchgate.net
The electronic properties of a molecule are central to its reactivity and behavior. DFT is used to calculate the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. libretexts.org
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap. berkeley.edu A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it requires less energy to be excited. mu-varna.bg Analysis of the electron density distribution in these orbitals reveals which parts of the this compound molecule are involved in electron donation (likely the electron-rich quinolinol and benzyloxy oxygen) and acceptance. mu-varna.bgnih.gov This information is crucial for understanding potential charge transfer interactions within the molecule or with a biological target. scirp.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules have a large energy gap. scirp.orgmu-varna.bg |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. researchgate.netmu-varna.bg |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. researchgate.netmu-varna.bg |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. researchgate.netmu-varna.bg |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge. researchgate.netmu-varna.bg |
A high value of chemical hardness and a large energy gap are associated with high stability and low reactivity. nih.govresearchgate.net By calculating these parameters for various analogs of this compound, researchers can predict which modifications would lead to more stable or more reactive compounds.
A fundamental step in any DFT study is geometry optimization. nih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scirp.orgarxiv.org The optimization yields precise information about bond lengths, bond angles, and dihedral (torsion) angles. dergipark.org.trnih.gov For this compound, this would involve finding the preferred orientation of the benzyloxy group relative to the quinoline ring system. The resulting optimized geometry represents the most probable structure of the molecule and serves as the foundation for calculating all other properties, such as FMO energies and reactivity descriptors. scirp.orgresearchgate.net The calculated geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational method. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Complex Stability
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe their motions and interactions over time. This methodology is particularly useful for studying the conformational landscape of flexible molecules like this compound and for assessing the stability of its complexes with biological targets, such as proteins or nucleic acids.
Conformational Sampling: The benzyloxy group attached to the quinoline scaffold introduces a degree of flexibility. MD simulations can explore the different spatial arrangements (conformations) that this molecule can adopt. By simulating the molecule in a solvent environment (typically water), researchers can identify the most stable, low-energy conformations. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to its target.
Complex Stability: When this compound is predicted to bind to a biological target, MD simulations can be employed to evaluate the stability of the resulting complex. By running simulations of the ligand-protein complex, key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone are common metrics used to assess the stability of the complex. A stable complex will typically show minimal fluctuations in RMSD over the course of the simulation.
Illustrative Data from a Hypothetical MD Simulation:
The following table illustrates the type of data that could be generated from an MD simulation study of this compound in complex with a hypothetical protein kinase target.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 1.5 | 3 |
| 20 | 1.5 | 1.8 | 3 |
| 30 | 1.3 | 1.6 | 4 |
| 40 | 1.6 | 1.9 | 2 |
| 50 | 1.4 | 1.7 | 3 |
This is a hypothetical data table for illustrative purposes.
In Silico Screening and Virtual Library Design for Novel this compound Analogs
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.
Virtual Library Design: Starting with the core scaffold of this compound, a virtual library of novel analogs can be designed by systematically modifying different parts of the molecule. For example, different substituents can be added to the quinoline or the benzyl (B1604629) ring. The goal is to create a diverse set of compounds with a range of physicochemical properties.
Docking and Scoring: The designed virtual library can then be screened against a specific biological target using molecular docking programs. These programs predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction using a scoring function. Compounds with the best scores are considered potential "hits."
ADMET Prediction: An important aspect of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties, helping to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.
Example of a Virtual Library Design Strategy:
The table below outlines a hypothetical virtual library designed around the this compound scaffold, with variations at two positions (R1 and R2).
| Compound ID | R1 (on Quinoline Ring) | R2 (on Benzyl Ring) | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations |
| BQ-001 | -H | -H | -8.5 | 0 |
| BQ-002 | -F | -H | -8.8 | 0 |
| BQ-003 | -H | -Cl | -9.1 | 0 |
| BQ-004 | -CH3 | -OCH3 | -9.5 | 0 |
| BQ-005 | -NH2 | -NO2 | -8.2 | 0 |
This is a hypothetical data table for illustrative purposes.
By combining these computational chemistry applications, researchers can gain a deeper understanding of the molecular properties of this compound and rationally design new analogs with improved therapeutic potential.
Derivatization and Analog Development Strategies for the 6 Benzyloxy Quinolin 4 Ol Scaffold
Design Principles for Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects
The rational design of derivatives of the 6-(benzyloxy)quinolin-4-ol scaffold is a cornerstone for optimizing therapeutic potential while minimizing undesirable effects. rsc.orgnih.gov This process involves a multi-faceted approach that leverages structure-activity relationships (SAR), computational modeling, and a deep understanding of the target biology. mdpi.com
Key design principles include:
Structural Modification and SAR Analysis : The quinoline (B57606) nucleus offers multiple positions for chemical modification. Analyzing how substitutions at various positions affect biological activity (SAR) is crucial. For instance, leaving certain positions unsubstituted can enhance anticancer activity, while introducing specific heterocyclic aromatic groups or alkyl chains at other positions can optimize efficacy. researchgate.net Judicious modification, such as introducing groups that block metabolism (e.g., fluorine or t-butyl groups), can simultaneously modulate drug metabolism and interaction with biological targets to enhance activity. nih.gov
Target-Specific Interactions : A primary goal is to increase the compound's affinity and specificity for its intended biological target. nih.gov In the development of 6-benzyloxyquinoline derivatives as selective c-Met kinase inhibitors, for example, the design was based on analyzing the co-crystal structure of a known inhibitor with the c-Met kinase. This allows for the design of molecules that form key interactions with the target protein, enhancing selectivity over other kinases and reducing off-target effects.
Computational and In-Silico Methods : Computer-aided drug design plays a vital role in predicting the interactions between a ligand and its target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and molecular docking help in designing new compounds with improved activity by analyzing the three-dimensional and electrostatic properties of existing compounds. mdpi.com These models can generate contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent and selective analogs. mdpi.com
Minimizing Off-Target Effects : Off-target effects arise from a drug interacting with unintended biological molecules. nih.gov Strategies to reduce these effects include designing highly selective molecules as described above and employing high-throughput screening to eliminate compounds that show significant off-target activity early in the development process. nih.gov Furthermore, genetic and phenotypic screening can help elucidate a drug's pathways and potential unintended interactions. nih.gov For quinoline-based compounds, minimizing off-target effects is crucial for developing safer chemotherapeutic agents. nih.gov
Synthesis of Hybrid Molecules and Conjugates
Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, better efficacy, dual modes of action, or the ability to overcome drug resistance. The this compound scaffold is an excellent candidate for creating such hybrid molecules.
The conjugation of the quinoline moiety with artemisinin, a potent antimalarial, has yielded hybrids with remarkable activity against malaria parasites, including multidrug-resistant strains. Artemisinin and its derivatives are known for their endoperoxide bridge, which is crucial for their antimalarial action. Hybridization aims to combine the mechanisms of both pharmacophores to create a more effective drug.
Synthesis of these hybrids often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the two scaffolds via a stable triazole ring. Studies have shown that some quinoline-artemisinin hybrids exhibit superior potency against Plasmodium falciparum compared to the parent compounds or even clinically used drugs like chloroquine (B1663885) and dihydroartemisinin (B1670584) (DHA).
| Hybrid Compound | Target/Strain | Reported Activity (EC₅₀/IC₅₀) | Source |
| Quinazoline-Artemisinin Hybrid 9 | P. falciparum 3D7 | 1.4 nM | |
| Artesunic acid (Reference) | P. falciparum 3D7 | 9.7 nM | |
| Dihydroartemisinin (Reference) | P. falciparum 3D7 | 2.4 nM | |
| Chloroquine (Reference) | P. falciparum 3D7 | 9.8 nM |
This table is for illustrative purposes based on data for related hybrid structures.
Ferrocene (B1249389), a metallocene containing an iron atom, has been incorporated into quinoline structures to create potent antiprotozoal agents. The most well-known example is Ferroquine, a 4-aminoquinoline-ferrocene hybrid effective against multi-drug resistant strains of P. falciparum. The lipophilic nature of the ferrocenyl group is thought to play a role in overcoming resistance mechanisms.
The synthesis of these hybrids involves connecting the quinoline and ferrocene moieties through various linkers. Research indicates that the nature of the linker is critical for biological activity; flexible spacers often lead to more potent compounds than rigid ones. For example, a quinoline-ferrocene hybrid featuring a 3-aminopropyl methylamine (B109427) linker was found to be significantly more potent than chloroquine against a resistant P. falciparum strain. These hybrids may act through multiple mechanisms, minimizing off-target effects and offering enhanced selectivity toward parasitized cells. nih.gov
This table is for illustrative purposes based on data for related hybrid structures.
The combination of quinoline and pyrimidine (B1678525) scaffolds has led to the development of novel compounds with promising antimalarial activity. The design of these hybrids often involves connecting the 4-amino position of a 7-chloroquinoline (B30040) to a disubstituted pyrimidine via an alkanediamine linker. The length of this linker and the substituents on the pyrimidine ring significantly influence the antiplasmodial activity.
One study reported that a hybrid with a 1,4-diamine butyl linker and 4-hydroxyl phenyl groups on the pyrimidine core showed the most prominent activity against the chloroquine-susceptible NF54 strain of P. falciparum, with a favorable safety profile against human kidney cells. Furthermore, the synthesis of pyrimido[4,5-b]quinolines containing benzyloxy moieties has been achieved through one-pot multi-component reactions, demonstrating the direct applicability of this strategy to derivatives of the parent scaffold.
This table is for illustrative purposes based on data for related hybrid structures.
The versatility of the quinoline scaffold allows for its conjugation with a diverse array of other bioactive moieties to create multifunctional molecules.
Triazoles : The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. It is often introduced using click chemistry. The synthesis of 1,2,3-triazole-fused pyrimido[4,5-b]quinolines carrying a benzyloxy group has been reported, highlighting a direct pathway to create complex hybrids from the parent scaffold. These hybrid molecules are explored for a range of activities, including anticancer and antimicrobial effects.
Aminoquinolines : The 4-aminoquinoline (B48711) scaffold is a classic antimalarial pharmacophore. Linking it to other quinoline structures can produce novel agents. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for antimycobacterial activity. This strategy essentially combines two quinoline-like fragments to enhance a specific biological effect.
Thiazolidinone Urea (B33335) : The thiazolidinone ring is associated with numerous biological activities, including antibacterial and urease inhibition. Conjugates of quinoline and thiazolidinone urea have been designed and synthesized as potential anti-colorectal cancer agents. nih.gov One such compound, acting as a dual inhibitor of HGFR and MST1R kinases, showed significant in vitro anticancer activity against COLO 205 cells, with an IC₅₀ value of 0.11 μM. nih.gov The synthesis of these complex hybrids typically involves multi-step reaction sequences. nih.gov
Prodrug Strategies for Improved Pharmacokinetic Properties
A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. This strategy is widely used to overcome poor pharmacokinetic properties such as low solubility, poor membrane permeability, rapid metabolism, and lack of site-specific delivery. For this compound, the 4-hydroxyl group is a prime site for modification to create prodrugs.
Potential prodrug strategies include:
Ester and Carbamate Prodrugs : The hydroxyl group can be converted into an ester or carbamate. These linkages are often designed to be cleaved by ubiquitous esterase enzymes in the plasma or tissues, releasing the active 4-hydroxy quinoline. This can improve oral bioavailability by increasing the lipophilicity of the molecule, which enhances its ability to cross the gastrointestinal membrane.
Bioreductive Prodrugs : For applications in cancer therapy, hypoxia-activated prodrugs can be designed. This involves attaching a hypoxia-sensitive trigger, such as a 4-nitrobenzyl group, to the active molecule. In the low-oxygen (hypoxic) environment of solid tumors, nitroreductase enzymes reduce the nitro group, initiating a cascade that releases the active drug. This strategy provides targeted drug delivery to the tumor, potentially reducing systemic toxicity.
N-Alkoxyquinoline Prodrugs : Another innovative approach involves creating prodrugs with N-alkoxy substituents. Upon one-electron reduction, these prodrugs can release the parent quinoline drug in a chain reaction, leading to high local concentrations of the active agent.
These strategies offer a rational pathway to enhance the drug-like properties of this compound derivatives, improving their stability and pharmacokinetic profiles to maximize therapeutic potential.
Exploration of Non-Classical Quinoline Derivatives for Broader Bioactivity
In the quest for novel therapeutic agents with enhanced potency and broader biological activity, medicinal chemists are increasingly looking beyond classical substitution patterns on the this compound scaffold. The development of non-classical derivatives, particularly through the construction of fused heterocyclic ring systems, represents a sophisticated strategy to explore new chemical space and interact with biological targets in novel ways. nih.govbenthamscience.comresearchgate.net This approach involves the annulation of additional heterocyclic rings onto the quinoline core, creating rigid, polycyclic structures such as pyrazolo[4,3-c]quinolines, pyrrolo[3,2-c]quinolines, and pyrano[3,2-c]quinolines. These modifications can significantly alter the molecule's shape, electronic properties, and hydrogen bonding capabilities, leading to improved or entirely new pharmacological profiles. rsc.orgnih.gov
The core idea behind this strategy is that combining the established bioactivity of the quinoline nucleus with that of other pharmacologically important heterocycles can lead to synergistic effects or the ability to engage multiple biological targets. dntb.gov.uanih.govresearchgate.net Such molecular hybridization can yield compounds with activities spanning anti-inflammatory, anticancer, and antimicrobial domains. nih.govnih.gov
Pyrazolo[4,3-c]quinoline Derivatives
One successful avenue of exploration has been the fusion of a pyrazole (B372694) ring to the quinoline core, yielding the tetracyclic pyrazolo[4,3-c]quinoline system. This scaffold has shown significant promise, particularly in the development of anti-inflammatory agents. nih.govresearchgate.net Researchers have synthesized and evaluated a series of these derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key indicator of anti-inflammatory activity. nih.gov
Among the synthesized compounds, certain derivatives displayed potent inhibitory effects. For instance, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i ) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m ) were identified as particularly effective, with inhibitory potency nearly equal to the positive control, 1400W. nih.gov The structure-activity relationship studies suggest that the nature of the substituent at the 4-position of the pyrazolo[4,3-c]quinoline ring system is crucial for modulating biological activity. nih.govresearchgate.net
| Compound ID | Modification from Parent Scaffold | Reported Bioactivity (IC50 for NO Inhibition in µM) |
|---|---|---|
| 2a | Fusion of pyrazole ring; 4-phenylamino substitution | 0.39 (Note: High cytotoxicity also reported) |
| 2i | Fusion of pyrazole ring; 4-(4-hydroxyphenylamino) substitution | 1.12 |
| 2m | Fusion of pyrazole ring; 4-(4-carboxyphenylamino) substitution | 1.24 |
| 1400W (Control) | N/A (Reference Inhibitor) | 1.02 |
Pyrrolo[3,2-c]quinoline Derivatives
Another important class of non-classical derivatives is the pyrrolo[3,2-c]quinolines, formed by fusing a pyrrole (B145914) ring across the c-face of the quinoline scaffold. These compounds have been investigated primarily for their antiproliferative activities against various cancer cell lines. elsevierpure.com A study focusing on 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives (PQs) evaluated their effectiveness against the NCI-60 panel of human tumor cells. elsevierpure.com
Optimization efforts led to the discovery of promising hits. The introduction of a 4-benzo[d] nih.govresearchgate.netdioxol-5-yl moiety at the 4-position of the pyrroloquinoline core significantly increased and broadened the anticancer activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines, with growth inhibition (GI₅₀) values in the low micromolar range. elsevierpure.com Further modifications, such as replacing this group with a 4-(OH-di-Cl-Ph) moiety or adding a Cl-propyl chain at position 1, selectively targeted the entire leukemia sub-panel. elsevierpure.com In silico docking studies suggested that these compounds may exert their effect through affinity for targets like HSP90. elsevierpure.com
| Compound ID | Key Structural Feature | Reported Bioactivity (Cell Line: GI50 in µM) |
|---|---|---|
| 4g | 4-benzo[d] nih.govresearchgate.netdioxol-5-yl moiety | Leukemia (CCRF-CEM): 1.69 CNS (SF-295): 1.62 Melanoma (M14): 1.51 Renal (UO-31): 1.15 Breast (MCF7): 1.91 |
| 4i | 4-(OH-di-Cl-Ph) group | Leukemia (CCRF-CEM): 2.11 Leukemia (RPMI-8226): 1.79 |
| 5 | Cl-propyl chain at position 1 | Leukemia (CCRF-CEM): 2.51 Leukemia (K-562): 2.11 |
Pyrano[3,2-c]quinoline Derivatives
The fusion of a pyran ring to the quinoline nucleus creates pyrano[3,2-c]quinoline analogues, which have been explored for both anti-inflammatory and anticancer properties. nih.gov This strategy is based on the hypothesis that combining potent quinoline alkaloids with bioactive chromene (benzopyran) scaffolds could lead to new chemical entities targeting both inflammation and cytotoxicity. nih.gov
A series of 2-amino-4-aryl-pyrano[3,2-c]quinoline-3-carbonitriles were synthesized and evaluated for their ability to inhibit the production of inflammatory cytokines TNF-α and IL-6. Several compounds emerged as active candidates against both inflammation and cancer cell lines. Structure-activity relationship (SAR) analysis indicated that substitution on the aryl ring at the C4 position of the pyrano[3,2-c]quinoline motif is a critical determinant for both TNF-α and IL-6 inhibition as well as for anticancer activity. nih.gov
| Compound ID | Key Structural Feature (Substitution on C4-Aryl Ring) | Reported Bioactivity (% Inhibition of TNF-α @ 10µM) |
|---|---|---|
| 4c | 3-Bromo | 79.8 |
| 4f | 3-Nitro | 78.2 |
| 4i | 3-Trifluoromethyl | 81.5 |
| 4j | 4-Trifluoromethyl | 75.9 |
The exploration of these and other fused heterocyclic systems demonstrates a strategic shift from simple functional group derivatization to the more complex but potentially more rewarding field of scaffold modification. By creating these non-classical, rigid, and structurally diverse analogues, researchers are expanding the therapeutic potential of the quinoline core, paving the way for the discovery of next-generation bioactive compounds. nih.govrsc.org
Future Research Directions and Therapeutic Potential of 6 Benzyloxy Quinolin 4 Ol
Development of Multi-Target Directed Ligands Based on the 6-(Benzyloxy)quinolin-4-ol Core
The traditional "one-target, one-drug" paradigm has been increasingly challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. acs.org This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. acs.orgbenthamdirect.com The this compound scaffold is an ideal starting point for MTDL development due to the inherent broad-spectrum bioactivity of the quinoline (B57606) nucleus. nih.gov
Future research will focus on creating hybrid molecules by integrating the this compound core with other known pharmacophores. For instance, in Alzheimer's disease, a derivative could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, two key targets in disease progression. acs.org Similarly, for cancer therapy, an MTDL could be developed to inhibit a specific protein kinase while also targeting mechanisms of angiogenesis. The design strategy involves linking the quinoline core to another active moiety via a flexible or rigid linker, allowing the single molecule to effectively engage with distinct biological targets.
Table 1: Hypothetical Multi-Target Directed Ligands (MTDLs) Based on the this compound Scaffold This table is for illustrative purposes and contains hypothetical data.
| Compound ID | Target 1 | Target 2 | Therapeutic Area | Design Rationale |
|---|---|---|---|---|
| BQOL-AD1 | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | Hybrid of quinoline core and a propargylamine (B41283) moiety. |
| BQOL-C1 | RET Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (e.g., Thyroid) | Fusion of the quinoline scaffold with an anilino-quinazoline structure. |
| BQOL-ID1 | Bacterial DNA Gyrase | Bacterial Topoisomerase IV | Infectious Disease | Modification of the quinoline core to mimic fluoroquinolone antibiotics. |
Strategies for Addressing Drug Resistance Mechanisms in Target Pathogens and Cancer Cells
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. Quinoline derivatives have shown promise in combating this challenge. nih.gov Future strategies involving this compound will explore its potential to circumvent or reverse resistance mechanisms. One major cause of multidrug resistance (MDR) in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cells. bohrium.com
Research will focus on designing this compound analogs that can act as P-gp inhibitors. These compounds could be co-administered with standard anticancer drugs to restore their efficacy in resistant tumors. bohrium.com Another approach is to develop derivatives that are not substrates for these efflux pumps or that possess novel mechanisms of action, thereby bypassing the resistance pathway entirely. For antimicrobial resistance, modifying the quinoline scaffold to inhibit enzymes that confer resistance, such as beta-lactamases, or to disrupt biofilm formation would be a key area of investigation.
Integration with Combination Therapies for Synergistic Effects
Combination therapy, the use of two or more drugs simultaneously, is a cornerstone of modern medicine, particularly in oncology. nih.gov This approach can enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome drug resistance. nih.gov Derivatives of this compound could be powerful components of such regimens.
Table 2: Potential Synergistic Combinations Involving this compound Derivatives This table is for illustrative purposes and contains hypothetical data.
| Derivative | Combination Drug | Target Disease | Potential Synergistic Mechanism |
|---|---|---|---|
| BQOL-DR1 | Doxorubicin | Resistant Breast Cancer | Inhibition of P-glycoprotein efflux pump, increasing intracellular Doxorubicin concentration. |
| BQOL-A1 | Fluconazole | Candida albicans Infection | Disruption of fungal biofilm integrity, allowing better penetration and efficacy of Fluconazole. |
| BQOL-P1 | Artemisinin | Malaria | Inhibition of parasitic metabolic pathways distinct from those targeted by Artemisinin. |
Exploration of this compound Derivatives in Neglected Tropical Diseases and Emerging Pathogens
Neglected tropical diseases (NTDs), caused by a variety of pathogens including protozoa, bacteria, and viruses, affect over a billion people worldwide. nih.gov The quinoline core is present in well-known antimalarial drugs and has shown activity against other protozoans, making it a valuable scaffold for NTD drug discovery. nih.gov
Future research should systematically screen a library of this compound derivatives against a panel of pathogens responsible for NTDs, such as Leishmania, Trypanosoma cruzi (Chagas disease), and Plasmodium falciparum (malaria). nih.gov Furthermore, given the constant threat of emerging viral diseases, these compounds should also be evaluated for broad-spectrum antiviral activity. The versatility of the quinoline scaffold allows for modifications that could optimize potency and selectivity against these specific pathogens. nih.gov
Advanced Synthetic Methodologies for Sustainable and Scalable Production of Key Analogs
While traditional methods for synthesizing quinolines, such as the Conrad-Limpach or Friedländer synthesis, are well-established, they often require harsh conditions, hazardous reagents, and long reaction times. nih.govmdpi.com To advance the development of this compound analogs, a focus on advanced, sustainable, and scalable synthetic methodologies is crucial.
Further Mechanistic Elucidation of Novel Biological Activities
While the quinoline scaffold is known to target certain pathways, the precise mechanisms of action for novel derivatives of this compound are often unknown. A deep understanding of how these compounds exert their biological effects is essential for rational drug design and for identifying potential biomarkers of response.
Future mechanistic studies should employ a range of modern biological techniques. Target identification can be pursued using methods like chemical proteomics, thermal shift assays, and genetic screens. Following target validation, downstream signaling pathways affected by the compound should be investigated using transcriptomics (RNA-seq) and proteomics. Molecular docking and structural biology studies can provide insights into the specific binding interactions between the compound and its target protein, guiding further structure-activity relationship (SAR) optimization.
Translational Research and Preclinical Development Prospects for Select Leads
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. pharmaguideline.com For a select lead compound derived from the this compound scaffold, a rigorous preclinical development program is the critical next step.
This phase involves comprehensive evaluation in relevant animal models of the target disease to confirm in vivo efficacy. researchgate.net Crucially, a thorough assessment of the compound's pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—is required. Early toxicology and safety pharmacology studies are also necessary to identify any potential liabilities. pharmaguideline.com This translational research phase bridges the gap between basic science and clinical application, providing the essential data package required to justify advancing a new drug candidate into Phase I human clinical trials. researchgate.netpharmaguideline.com
Q & A
Q. What are the common synthetic routes for preparing 6-(Benzyloxy)quinolin-4-ol, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis of this compound typically involves functionalizing quinoline precursors. A feasible route starts with 6-aminoquinolin-4-ol derivatives. For example:
- Step 1: Protect the hydroxyl group of 6-aminoquinolin-4-ol using benzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the benzyloxy group.
- Step 2: Optimize reaction conditions: Temperature (60–80°C), anhydrous solvent (DMF or THF), and catalyst (e.g., KI for nucleophilic substitution).
- Critical Factors: Excess benzyl bromide (1.5–2.0 eq) and extended reaction time (12–24 h) improve yield. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 20:1) ensures purity .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- Aromatic protons: Multiplets in δ 7.2–8.5 ppm for quinoline and benzyl groups.
- Benzyloxy –CH₂–: Singlet at δ 4.9–5.2 ppm.
- Hydroxyl proton: Broad peak at δ 9–12 ppm (exchange with D₂O confirms presence).
- ¹³C NMR: Quinoline carbons (δ 110–160 ppm), benzyl carbons (δ 70–128 ppm).
- FTIR: Stretching vibrations for O–H (~3200 cm⁻¹), C–O (benzyloxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- Purity Check: HPLC (C18 column, MeOH:H₂O 70:30) with retention time consistency .
Q. What are the key solubility and stability characteristics of this compound under different storage conditions?
Methodological Answer:
- Solubility:
- Polar aprotic solvents (DMSO, DMF): High solubility (>50 mg/mL).
- Ethanol/MeOH: Moderate solubility (~10–20 mg/mL).
- Water: Poor solubility (<1 mg/mL; adjust pH for ionization).
- Stability:
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electron density maps.
- Identify electrophilic sites (e.g., C-2 or C-7 on quinoline) using Fukui indices.
- Simulate transition states for SNAr (nucleophilic aromatic substitution) at benzyloxy or quinoline positions.
- MD Simulations: Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Validation: Compare predicted reactivity with experimental results (e.g., substituent effects on reaction rates) .
Q. What strategies resolve contradictions between predicted and observed biological activities of this compound derivatives?
Methodological Answer:
- Data Triangulation:
- In Silico vs. In Vitro: Re-dock derivatives using Glide (Schrödinger) to assess target binding (e.g., kinase inhibition). If discrepancies arise, validate with SPR (surface plasmon resonance) for binding affinity .
- Assay Conditions: Adjust pH, temperature, or co-solvents (e.g., DMSO ≤0.1%) to mimic physiological environments.
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
- Key Challenges:
- Exothermic Reactions: Use jacketed reactors with controlled cooling during benzylation.
- Purification: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) or continuous-flow systems.
- Catalyst Recovery: Immobilize catalysts (e.g., KI on silica) for reuse.
- Process Optimization:
- Conduct DoE (Design of Experiments) to map parameter interactions (e.g., stoichiometry, solvent volume).
- Monitor intermediates via in-line FTIR to ensure reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
